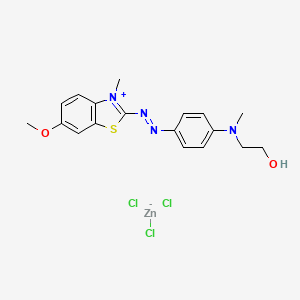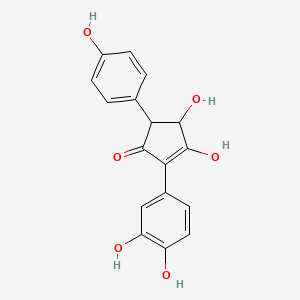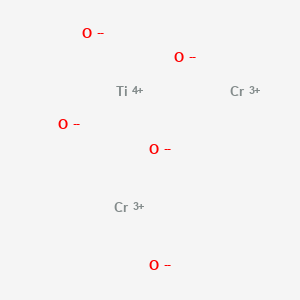![molecular formula C9H14S4 B576908 (1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane CAS No. 13787-69-4](/img/structure/B576908.png)
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane is a unique organosulfur compound characterized by its adamantane-like structure, where sulfur atoms replace some of the carbon atoms. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethyladamantane with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as ether and proceeds according to specific rules, such as the anti-Markovnikov rule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of (1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane involves its interaction with specific molecular targets. The sulfur atoms in its structure can form strong bonds with metal ions, making it useful in catalysis. Additionally, its unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: This compound has a similar structure but with different substituents.
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol: Another derivative with a thiol group.
Uniqueness
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13787-69-4 |
|---|---|
Molekularformel |
C9H14S4 |
Molekulargewicht |
250.451 |
InChI |
InChI=1S/C9H14S4/c1-7-4-6-10-8(2,12-7)5-9(3,11-6)13-7/h6H,4-5H2,1-3H3/t6?,7?,8-,9+ |
InChI-Schlüssel |
TUFSZZBOTJUUPN-WZENYGAOSA-N |
SMILES |
CC12CC3SC(S1)(CC(S3)(S2)C)C |
Synonyme |
1,3,5-Trimethyl-2,4,6,8-tetrathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


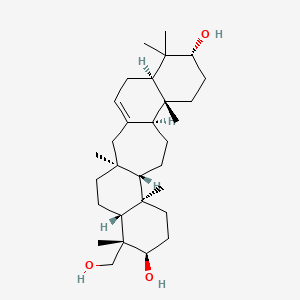
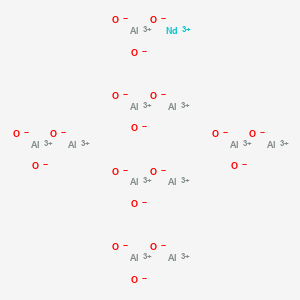
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
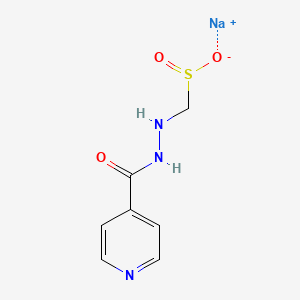
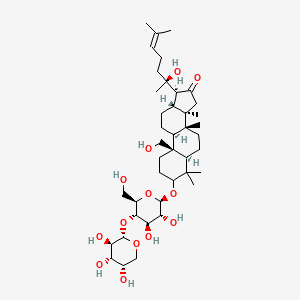
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
![[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
